molecular formula C15H18ClN3O B5789742 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

Cat. No. B5789742
M. Wt: 291.77 g/mol
InChI Key: JWDQLCCXEICILF-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential use in treating obesity and metabolic disorders.

Scientific Research Applications

Ring-Fission and Bond Cleavage Reactions

One area of research involving this compound is in the study of ring-fission and C–C bond cleavage reactions. Jäger et al. (2002) explored the reaction of related compounds, highlighting the potential of these reactions in organic synthesis and the formation of novel compounds with potential applications in various fields, including material science and pharmaceuticals (Jäger et al., 2002).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from similar chemical structures has been investigated for their potential in medicinal chemistry. Bekircan et al. (2015) conducted a study focusing on the synthesis of compounds with potential applications in enzyme inhibition, which could lead to the development of new therapeutic agents (Bekircan et al., 2015).

Antimicrobial Evaluation

Compounds structurally similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine have been synthesized and evaluated for antimicrobial activity. Kapadiya et al. (2020) found that some synthesized compounds exhibited significant potency against various microorganisms, suggesting their potential as antimicrobial agents (Kapadiya et al., 2020).

Antiepileptic Activity

Another area of research is the exploration of antiepileptic activity. Rajak et al. (2013) synthesized novel compounds related to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine and evaluated their anticonvulsant activities, contributing to the search for new treatments for epilepsy (Rajak et al., 2013).

Selective Histamine Receptor Antagonism

The compound has also been studied for its potential in histamine receptor antagonism. Clitherow et al. (1996) investigated derivatives of 1,2,4-oxadiazole for their selectivity and potency as histamine H3 receptor antagonists, which has implications for developing treatments for conditions like allergies and asthma (Clitherow et al., 1996).

Antimycobacterial Activity

Additionally, the compound's derivatives have been explored for antimycobacterial activity. Kumar et al. (2011) synthesized novel hybrids involving 1,2,4-oxadiazole and evaluated them against Mycobacterium tuberculosis, offering potential pathways for new antituberculosis drugs (Kumar et al., 2011).

Monoamine Oxidase Inhibition

The synthesis and potential application in monoamine oxidase inhibition have been researched. Efimova et al. (2023) synthesized a compound similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine and tested it as a potential inhibitor, indicating its relevance in treating neurodegenerative disorders (Efimova et al., 2023).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c16-12-8-6-11(7-9-12)15-18-14(20-19-15)10-17-13-4-2-1-3-5-13/h6-9,13,17H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQLCCXEICILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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